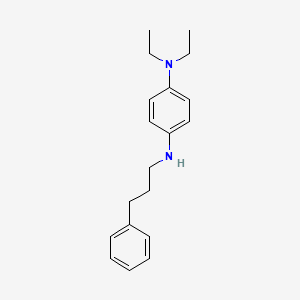
1-(2-(tert-butylsulfanyl)-5-fluorophényl)éthan-1-one
Vue d'ensemble
Description
1-[2-(Tert-butylsulfanyl)-5-fluorophenyl]ethan-1-one is a synthetic organic compound characterized by its unique structure, containing a tert-butylsulfanyl group and a fluorophenyl moiety
Applications De Recherche Scientifique
Chemistry
Used as an intermediate in organic synthesis, facilitating the formation of complex molecules. Biology and Medicine
Investigated for potential pharmacological activities, including as a precursor for drug development. Industry
Applied in the production of specialty chemicals and materials with unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 1-[2-(Tert-butylsulfanyl)-5-fluorophenyl]ethan-1-one involves a multi-step process starting from fluorinated benzene derivatives. The tert-butylsulfanyl group is typically introduced through a nucleophilic substitution reaction, followed by further functionalization to yield the final ketone structure.
Industrial Production Methods
Industrially, this compound can be produced using scalable synthesis routes that involve similar reaction steps but under optimized conditions to ensure higher yields and purity. These conditions often include precise temperature control, use of efficient catalysts, and high-purity reagents to minimize side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Tert-butylsulfanyl)-5-fluorophenyl]ethan-1-one undergoes various chemical reactions including:
Oxidation: : It can be oxidized to form sulfoxides or sulfones.
Reduction: : The carbonyl group can be reduced to form alcohols.
Substitution: : Halogenation, alkylation, and acylation reactions can occur, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation reactions often utilize oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution reactions typically involve strong bases or acids and can occur under various temperature and solvent conditions.
Major Products
Oxidation leads to sulfoxides or sulfones.
Reduction results in alcohols.
Substitution yields a variety of substituted derivatives depending on the reagents used.
Mécanisme D'action
The compound exerts its effects through its reactive functional groups. The tert-butylsulfanyl group and fluorophenyl moiety are key to its reactivity, allowing it to interact with various molecular targets. These interactions can lead to modifications in biological pathways or the synthesis of new compounds with desired properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[2-(Methylsulfanyl)-5-fluorophenyl]ethan-1-one
1-[2-(Ethylsulfanyl)-5-fluorophenyl]ethan-1-one
Uniqueness
The tert-butylsulfanyl group in 1-[2-(Tert-butylsulfanyl)-5-fluorophenyl]ethan-1-one provides steric hindrance and unique electronic properties that differentiate it from other similar compounds, influencing its reactivity and applications.
Conclusion
1-[2-(Tert-butylsulfanyl)-5-fluorophenyl]ethan-1-one is a versatile compound with significant importance in synthetic organic chemistry, pharmaceuticals, and industrial applications. Its unique structure allows for a wide range of chemical reactions, making it a valuable intermediate in various scientific and industrial processes.
Propriétés
IUPAC Name |
1-(2-tert-butylsulfanyl-5-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FOS/c1-8(14)10-7-9(13)5-6-11(10)15-12(2,3)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMZVVMRMCKPAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)SC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S)-1-cyclopropanecarbonylpyrrolidin-2-yl]methanol](/img/structure/B1385678.png)
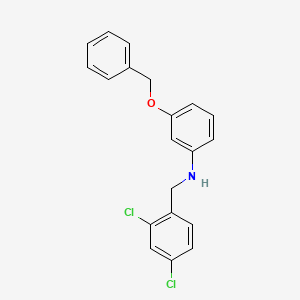
![N1-[2-(3,4-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine](/img/structure/B1385683.png)
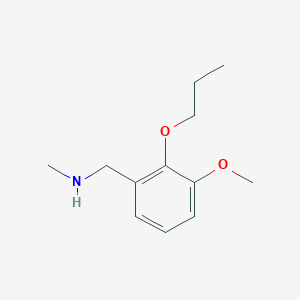
![3-Methoxy-N-[2-(4-methylphenoxy)ethyl]-1-propanamine](/img/structure/B1385685.png)
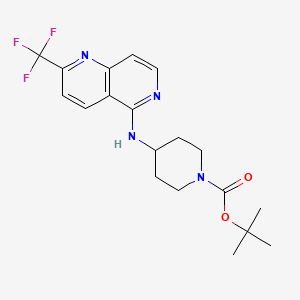
![N-[3-(Isopentyloxy)benzyl]-3-(3-phenylpropoxy)aniline](/img/structure/B1385693.png)
![N-[3-(Isopentyloxy)benzyl]-1-naphthalenamine](/img/structure/B1385694.png)
![N1-[2-(3,5-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine](/img/structure/B1385695.png)

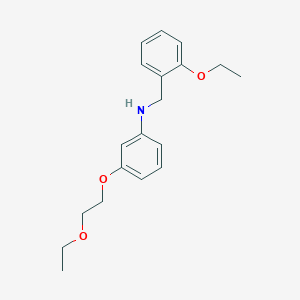
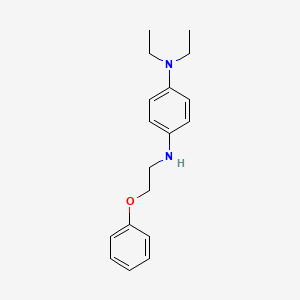
![N-[4-(2-Cyclohexylethoxy)phenyl]-N-{2-[2,4-DI(tert-butyl)phenoxy]ethyl}amine](/img/structure/B1385699.png)
